molecular formula C5H7N3O3S B145088 4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid CAS No. 135086-65-6

4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid

Cat. No.: B145088
CAS No.: 135086-65-6
M. Wt: 189.2 g/mol
InChI Key: UJRZQEJWENVVNG-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C5H7N3O3S This compound is notable for its unique structure, which includes a thiadiazole ring, a hydroxyethylamino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Hydroxyethylamino Group: This step involves the reaction of the thiadiazole intermediate with 2-chloroethanol or similar reagents to introduce the hydroxyethylamino group.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial production methods would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hydroxyethylamino group.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted thiadiazole derivatives.

Scientific Research Applications

4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyethylamino group can form hydrogen bonds with biological targets, while the thiadiazole ring can participate in π-π interactions and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-1,2,5-thiadiazole-3-carboxylic acid: Lacks the hydroxyethylamino group, making it less versatile in certain reactions.

    2-Amino-1,3,4-thiadiazole: Similar ring structure but different functional groups, leading to different reactivity and applications.

    1,2,5-Thiadiazole-3-carboxylic acid:

Uniqueness

4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid is unique due to the presence of both the hydroxyethylamino group and the carboxylic acid group, which provide a combination of reactivity and functionality not found in many other compounds

Properties

IUPAC Name

4-(2-hydroxyethylamino)-1,2,5-thiadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3S/c9-2-1-6-4-3(5(10)11)7-12-8-4/h9H,1-2H2,(H,6,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRZQEJWENVVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC1=NSN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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